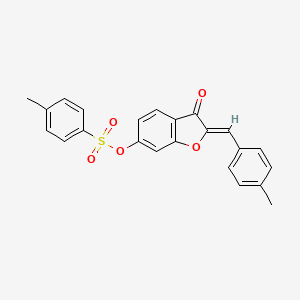![molecular formula C24H25NO7S B12197038 (7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12197038.png)
(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzylidene intermediate: This step involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the furobenzoxazinone core.
Introduction of the thiophene moiety:
Final modifications: The final steps include methylation and oxidation to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Oligoyne derivatives
Uniqueness
(7Z)-7-(2,3-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25NO7S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(7Z)-7-[(2,3-dimethoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H25NO7S/c1-14-22-16(11-25(13-31-22)17-7-8-33(27,28)12-17)9-18-21(26)20(32-23(14)18)10-15-5-4-6-19(29-2)24(15)30-3/h4-6,9-10,17H,7-8,11-13H2,1-3H3/b20-10- |
InChI Key |
GROORNNTALFKHM-JMIUGGIZSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)CN(CO2)C5CCS(=O)(=O)C5 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)CN(CO2)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12196956.png)

![2-methyl-2-[1-(2-phenylethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]propan-1-ol](/img/structure/B12196961.png)
![methyl 4-chloro-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B12196969.png)

![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12196978.png)

![7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196985.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12196990.png)
![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12196994.png)
![1-(4-chlorobenzyl)-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12196997.png)
![N~1~-(1H-1,3-benzimidazol-2-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12197006.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12197033.png)

